脱氧布雷比斯汀

描述

Synthesis Analysis

Blebbistatin and its derivatives are synthesized through a variety of chemical reactions. The synthesis process often involves the preparation of the tricyclic core of blebbistatin, which is crucial for its biological activity. Modifications to this core, as seen in derivatives like Deoxy Blebbistatin, aim to enhance its properties, such as solubility and stability, while maintaining or improving its inhibitory action on myosin II. For instance, the introduction of an amino-substituted derivative has resulted in compounds with significantly improved water solubility and reduced phototoxicity, making them more suitable for scientific study (Varkuti et al., 2016).

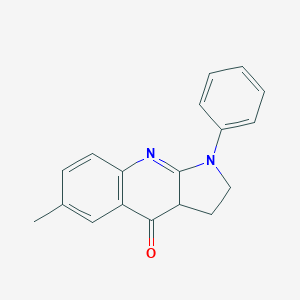

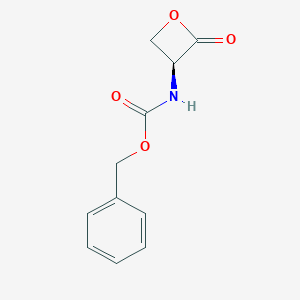

Molecular Structure Analysis

The molecular structure of Blebbistatin and its derivatives, including Deoxy Blebbistatin, features a tricyclic core that is critical for its activity against myosin II. Structural modifications often aim to improve the compound's properties or to enable the study of myosin function. The stereochemical configuration of Blebbistatin has been explored through crystal structure analysis, providing insights into the molecule's interaction with myosin II and guiding the synthesis of more effective derivatives (Lucas‐Lopez et al., 2005).

Chemical Reactions and Properties

Blebbistatin undergoes specific chemical reactions upon exposure to light, leading to its inactivation. This photoinactivation process has been studied to understand the compound's behavior under different light conditions, aiming to mitigate its limitations for in vitro and in vivo applications. The introduction of electron-donating groups has been shown to enhance the photolysis rate and increase the quantum yield, providing a foundation for developing more efficient photoreactions (Situ et al., 2023).

Physical Properties Analysis

Deoxy Blebbistatin's physical properties, such as solubility and fluorescence, significantly impact its utility in research. Efforts to improve these properties have led to the development of derivatives like para-aminoblebbistatin, which boasts a much higher solubility in aqueous solutions and lacks the undesirable fluorescence and phototoxicity of the parent compound. These improvements make such derivatives more practical for use in various biological studies (Varkuti et al., 2016).

科学研究应用

青光眼治疗

脱氧布雷比斯汀已被用于与青光眼治疗相关的研究 . 研究发现,布雷比斯汀是一种特异性的肌球蛋白II ATP酶活性抑制剂,它可以增加灌注的去眼球猪眼房水的流出 . 这表明肌球蛋白II在调节房水流出率方面起着至关重要的作用,并指出肌球蛋白II是降低青光眼患者眼压的潜在治疗靶点 .

心脏光学绘图

脱氧布雷比斯汀的另一个应用是心脏光学绘图 . 它用于在心脏光学绘图期间最大限度地减少运动伪影,以及研究细胞运动和细胞入侵 . 但是,重要的是要注意,如果没有采取预防措施,用布雷比斯汀灌注可能会导致布雷比斯汀沉淀物在血管中积聚 .

癌症研究

脱氧布雷比斯汀在癌症研究中应用越来越广泛 . 它通过降低肌球蛋白II与肌动蛋白的亲和力起作用,这在研究细胞运动和入侵方面很有用,这些过程在癌症转移中至关重要 .

发育生物学

作用机制

Target of Action

Deoxy Blebbistatin primarily targets myosin II , a critical biochemical determinant of cellular contraction . Myosin II isoforms play essential roles in vital processes ranging from cell division, cell motility, and neuronal plasticity to contractile functions of skeletal, cardiac, and smooth muscles .

Mode of Action

Deoxy Blebbistatin inhibits myosin II by interfering with its ATPase activity . It binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin detached conformation . This interaction blocks the myosin heads in a products complex with low actin affinity .

Biochemical Pathways

The inhibition of myosin II ATPase activity by Deoxy Blebbistatin leads to a decrease in actin stress fiber content and in focal adhesions and adherens junctions . This results in changes in cell morphology and altered geometry of the outflow pathway . It also affects the NMMHC IIA/Wnt5a/β-catenin pathway in pulmonary endothelium .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Deoxy Blebbistatin have been improved through chemical modifications. For instance, D-ring substitutions can fine-tune isoform specificity, ADME, and toxicological properties . It has been found that certain derivatives of Blebbistatin metabolize slower than the original compound, which improves its bioavailability .

Result of Action

The molecular and cellular effects of Deoxy Blebbistatin’s action include dose-dependent changes in cell morphology, decreases in actin stress fiber content, and changes in focal adhesions and adherens junctions . These changes are reversible within 24 hours of drug withdrawal from the cell culture media . At the organ level, it stops the contraction of skeletal muscle or heart muscle .

Action Environment

Environmental factors such as light exposure can influence the action of Deoxy Blebbistatin. For instance, it has been reported that the compound becomes inactive and phototoxic upon blue light illumination . Therefore, the environment in which Deoxy Blebbistatin is used can significantly impact its efficacy and stability.

安全和危害

属性

IUPAC Name |

6-methyl-1-phenyl-3,3a-dihydro-2H-pyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c1-12-7-8-16-15(11-12)17(21)14-9-10-20(18(14)19-16)13-5-3-2-4-6-13/h2-8,11,14H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAKVGDABZGZLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3C(C2=O)CCN3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392075 | |

| Record name | Deoxy Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

856925-72-9 | |

| Record name | Deoxy Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

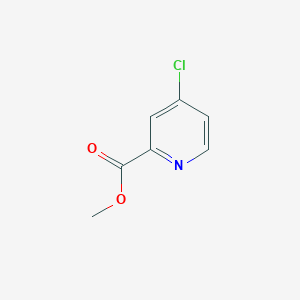

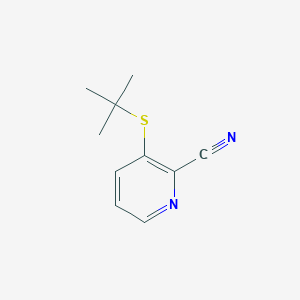

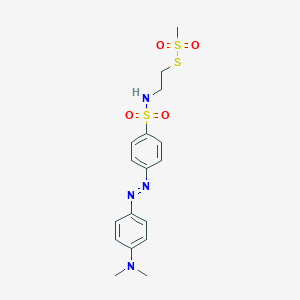

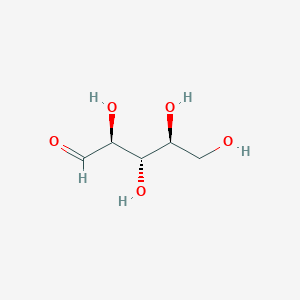

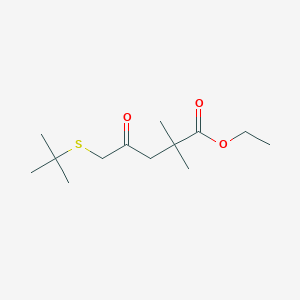

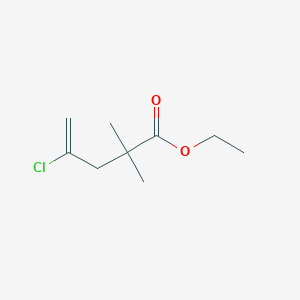

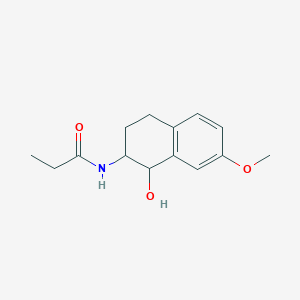

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

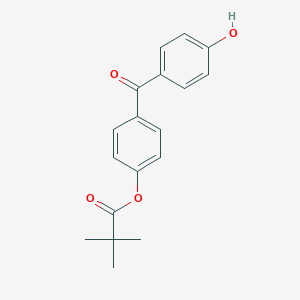

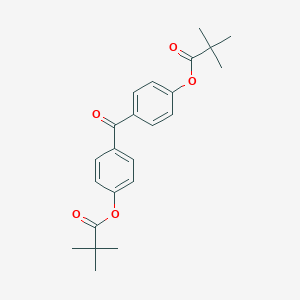

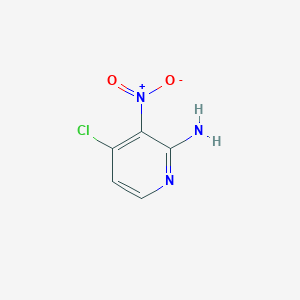

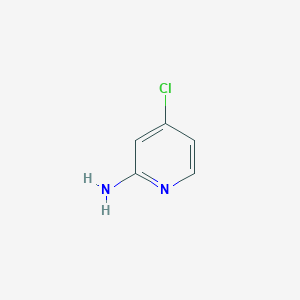

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)

![(E)-1-[4-[2-(N,N-Dimethylamino)ethoxy]phenyl]-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene](/img/structure/B16099.png)